molecular formula C22H28FNa2O8P B13448647 disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate CAS No. 1201919-18-7

disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate

Cat. No.: B13448647
CAS No.: 1201919-18-7
M. Wt: 516.4 g/mol
InChI Key: CHSKHPHPWUWIHQ-LWCNAHDDSA-L
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Description

Disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a fluorine atom, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate typically involves multiple steps. The process begins with the preparation of the core chrysenyl structure, followed by the introduction of the fluorine atom and the hydroxyl groups. The final step involves the phosphorylation of the hydroxyl groups to form the phosphate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the phosphate group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while substitution of the fluorine atom can result in the formation of various halogenated derivatives.

Scientific Research Applications

Disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in cellular signaling and as a probe for studying enzyme activity.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the phosphate group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate can be compared with other similar compounds such as:

    Disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    Disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl sulfate: Contains a sulfate group instead of a phosphate group, leading to different reactivity and applications.

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1201919-18-7

Molecular Formula

C22H28FNa2O8P

Molecular Weight

516.4 g/mol

IUPAC Name

disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate

InChI

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15,23)17(25)10-20(16,3)21(27,18(12)26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15-,16-,17-,19-,20-,21-,22-;;/m0../s1

InChI Key

CHSKHPHPWUWIHQ-LWCNAHDDSA-L

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@](C1=O)(COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(C1=O)(COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

Origin of Product

United States

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